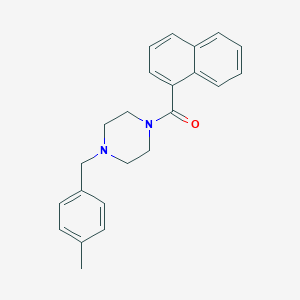
1-Cyclopentyl-4-(phenylacetyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-4-(phenylacetyl)piperazine, also known as CPP, is a synthetic compound that belongs to the class of piperazine derivatives. CPP is a popular research chemical that has been extensively studied in the field of neuroscience due to its ability to interact with various receptors in the brain. The compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientific research.
Mechanism of Action
The exact mechanism of action of 1-Cyclopentyl-4-(phenylacetyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and a dopamine D2 receptor antagonist. The compound has also been shown to interact with the sigma-1 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-Cyclopentyl-4-(phenylacetyl)piperazine has been found to have a wide range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. The compound has also been shown to improve cognitive function and memory in animal studies. 1-Cyclopentyl-4-(phenylacetyl)piperazine has been found to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.
Advantages and Limitations for Lab Experiments
1-Cyclopentyl-4-(phenylacetyl)piperazine is a valuable tool for scientific research due to its ability to interact with various receptors in the brain. The compound has been extensively studied in animal models and has been found to have a wide range of biochemical and physiological effects. However, there are also limitations to using 1-Cyclopentyl-4-(phenylacetyl)piperazine in lab experiments, including the potential for toxicity and the need for specialized equipment and expertise to synthesize the compound.
Future Directions
There are many potential future directions for research on 1-Cyclopentyl-4-(phenylacetyl)piperazine, including the development of new synthetic methods for the compound, the study of its effects on different receptors in the brain, and the investigation of its potential therapeutic applications. 1-Cyclopentyl-4-(phenylacetyl)piperazine may also be used as a tool for the development of new drugs that target the serotonin and dopamine systems in the brain. Further research is needed to fully understand the mechanism of action of 1-Cyclopentyl-4-(phenylacetyl)piperazine and its potential applications in the field of neuroscience.
Synthesis Methods
1-Cyclopentyl-4-(phenylacetyl)piperazine can be synthesized using a variety of methods, including the reaction of cyclopentylmagnesium bromide with N-benzyl-4-(phenylacetyl)piperazine. Another method involves the reaction of cyclopentylamine with 4-(phenylacetyl)piperazine in the presence of a catalyst. The synthesis of 1-Cyclopentyl-4-(phenylacetyl)piperazine requires specialized equipment and expertise due to the compound's complex structure.
Scientific Research Applications
1-Cyclopentyl-4-(phenylacetyl)piperazine has been extensively studied in the field of neuroscience due to its ability to interact with various receptors in the brain. The compound has been found to have a high affinity for the serotonin 5-HT1A receptor, as well as the dopamine D2 receptor. 1-Cyclopentyl-4-(phenylacetyl)piperazine has also been shown to interact with the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation.
properties
Product Name |
1-Cyclopentyl-4-(phenylacetyl)piperazine |
|---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C17H24N2O/c20-17(14-15-6-2-1-3-7-15)19-12-10-18(11-13-19)16-8-4-5-9-16/h1-3,6-7,16H,4-5,8-14H2 |
InChI Key |
AGVZGHDKEWUKPG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)

![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)
